1-(3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)cyclobutanecarbonitrile
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Overview
Description
1-(3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)cyclobutanecarbonitrile is a complex organic compound that features a cyclobutanecarbonitrile core with a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)cyclobutanecarbonitrile typically involves multiple steps. One common method involves the borylation of a suitable precursor using a palladium catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and bases like potassium carbonate. The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)cyclobutanecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the boron center.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)cyclobutanecarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Used in the synthesis of advanced materials and polymers
Mechanism of Action
The mechanism of action of 1-(3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)cyclobutanecarbonitrile involves its ability to participate in various chemical reactions due to the presence of the boron center. The boron atom can form stable complexes with other molecules, facilitating reactions such as cross-coupling. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 2-Methoxypyridine-5-boronic acid pinacol ester
Uniqueness: 1-(3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)cyclobutanecarbonitrile stands out due to its cyclobutanecarbonitrile core, which imparts unique chemical properties and reactivity. This makes it particularly valuable in applications requiring specific structural features and reactivity patterns .
Properties
Molecular Formula |
C18H24BNO2 |
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Molecular Weight |
297.2 g/mol |
IUPAC Name |
1-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C18H24BNO2/c1-13-9-14(18(12-20)7-6-8-18)11-15(10-13)19-21-16(2,3)17(4,5)22-19/h9-11H,6-8H2,1-5H3 |
InChI Key |
TXSBIPSOSGNACD-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C3(CCC3)C#N)C |
Origin of Product |
United States |
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